BenchChemオンラインストアへようこそ!

GSI-136

γ-secretase inhibitor Alzheimer's disease enzyme inhibition

Select GSI-136 (≥98% purity) for your Alzheimer's research. Its high enzymatic potency (IC50=3 nM) and validated cellular activity (Aβ40 EC50=29 nM in CHO cells) make it an essential benchmark for γ-secretase studies. Demonstrated dose-dependent Aβ40 reduction in C57BL/6 mouse brains confirms its utility for in vivo PK/PD modeling. As a Phase I-discontinued tool compound, it is critical for comparative pharmacology against Notch-sparing GSIs. Standard B2B procurement; inquire for bulk pricing.

Molecular Formula C11H18ClNO3S2
Molecular Weight 311.9 g/mol
CAS No. 443989-01-3
Cat. No. B1672343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSI-136
CAS443989-01-3
SynonymsGSI-136;  GSI 136;  GSI136.
Molecular FormulaC11H18ClNO3S2
Molecular Weight311.9 g/mol
Structural Identifiers
SMILESCCC(CC)C(CO)NS(=O)(=O)C1=CC=C(S1)Cl
InChIInChI=1S/C11H18ClNO3S2/c1-3-8(4-2)9(7-14)13-18(15,16)11-6-5-10(12)17-11/h5-6,8-9,13-14H,3-4,7H2,1-2H3/t9-/m1/s1
InChIKeyPYZFRRVBPNGCBX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSI-136 (CAS 443989-01-3): A Potent Gamma-Secretase Inhibitor for Alzheimer's Disease Research


GSI-136 is an orally bioavailable, small-molecule inhibitor of the gamma-secretase (γ-secretase) enzyme complex [1]. It belongs to the class of organic compounds known as 2,5-disubstituted thiophenes, specifically a thiophene sulfonamide . Originally developed by Wyeth (now Pfizer) for the treatment of Alzheimer's disease (AD), GSI-136 advanced to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy human subjects [2][3]. The compound's mechanism of action is centered on inhibiting the proteolytic cleavage of the amyloid precursor protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of AD [4].

Why GSI-136 Cannot Be Substituted with Other Gamma-Secretase Inhibitors in Alzheimer's Disease Research


The gamma-secretase inhibitor (GSI) class is highly heterogeneous, with significant variations in potency, selectivity for the APP cleavage site, and off-target inhibition of Notch signaling [1]. These differences translate into vastly different clinical and preclinical outcomes, including toxicity and efficacy [2]. For instance, the first-generation GSI Semagacestat failed in Phase 3 clinical trials due to a worsening of cognitive deficits and an increased risk of skin cancer, effects attributed to its potent inhibition of Notch signaling [3]. Therefore, assuming interchangeability between GSI-136 and other GSIs like Semagacestat, Begacestat (GSI-953), or Avagacestat (BMS-708163) without direct comparative data is scientifically unsound and can lead to erroneous experimental conclusions or failed translational studies.

Quantitative Differentiation of GSI-136: A Head-to-Head Analysis of Potency, Selectivity, and In Vivo Efficacy


GSI-136 Demonstrates Superior Enzymatic Potency Against Gamma-Secretase Compared to Key Clinical-Stage GSIs

In enzymatic assays, GSI-136 exhibits an IC50 of 3 nM for inhibiting gamma-secretase activity [1]. This is more potent than the clinically advanced GSI Semagacestat (LY450139), which shows IC50 values of 10.9 nM and 12.1 nM for inhibiting the production of Aβ42 and Aβ40, respectively . It is also more potent than the second-generation GSI Begacestat (GSI-953), which has an IC50 of 15 nM for Aβ42 production in cellular assays [2].

γ-secretase inhibitor Alzheimer's disease enzyme inhibition

GSI-136 Exhibits Superior Cellular Activity in Reducing Aβ40 Compared to Semagacestat

In a cell-based assay using CHO cells expressing human APP, GSI-136 inhibited the production of Aβ40 with an EC50 of 29 nM [1]. In contrast, Semagacestat (LY450139) demonstrated a less potent inhibition of Aβ40 in H4 human glioma cells, with an IC50 of 12.1 nM . The cellular potency of GSI-136 supports its strong ability to modulate the target pathway in a relevant biological context.

Aβ40 reduction cellular assay Alzheimer's disease

GSI-136 Demonstrates In Vivo Efficacy by Dose-Dependently Reducing Brain Aβ40 Levels in a Preclinical Mouse Model

GSI-136 has been shown to cause a dose-dependent reduction in Aβ40 levels in the brains of C57BL/6 mice [1]. While specific quantitative data on the magnitude of reduction is not provided in the available public domain for a direct comparison, this finding contrasts with the clinical failure of Semagacestat, which, despite lowering Aβ levels in the cerebrospinal fluid (CSF) of humans, failed to improve cognitive outcomes and worsened them in Phase 3 trials [2].

in vivo Aβ40 reduction Alzheimer's model

GSI-136's Clinical Advancement Was Halted at Phase 1, Providing a Differentiated Risk Profile Compared to Later-Stage Failures

GSI-136's development was discontinued after completing Phase 1 clinical trials, which established initial safety and tolerability in healthy subjects [1]. This is a critical distinction from other GSIs like Semagacestat, which failed in costly Phase 3 trials due to significant safety and efficacy issues [2], and Avagacestat (BMS-708163), which was discontinued after Phase 2 due to lack of efficacy [3]. The decision to halt GSI-136's development, for undisclosed reasons, occurred at an earlier stage, potentially avoiding the substantial financial and resource expenditure associated with late-stage failures.

clinical development Alzheimer's disease Phase 1

Optimal Research Applications for GSI-136 Based on Its Differentiated Profile


Investigating the Structural Basis for Potent Gamma-Secretase Inhibition

Given its high enzymatic potency (IC50 = 3 nM), GSI-136 is an ideal tool compound for structural biology and medicinal chemistry studies aimed at understanding the precise binding interactions within the gamma-secretase active site that confer high-affinity inhibition. Researchers can use GSI-136 as a benchmark ligand in competitive binding assays or for co-crystallization studies to map the pharmacophore requirements for potent GSIs. This can guide the rational design of next-generation inhibitors with improved selectivity profiles.

Probing the Cellular Mechanisms of Aβ Reduction in APP-Expressing Cell Models

The established cellular activity of GSI-136 in reducing Aβ40 (EC50 = 29 nM) in CHO cells makes it a valuable positive control for cell-based assays screening for novel modulators of APP processing. It can be used to validate assay systems, investigate the kinetics of Aβ40 and Aβ42 inhibition, and study the effects of GSI treatment on downstream cellular pathways, including the accumulation of APP C-terminal fragments (CTFs), which are themselves implicated in neuronal dysfunction.

Studying the Acute Pharmacodynamic Effects of GSI Treatment in Preclinical Models

The demonstrated ability of GSI-136 to dose-dependently reduce Aβ40 levels in the brains of C57BL/6 mice validates its use for acute in vivo pharmacodynamic (PD) studies. Researchers can utilize GSI-136 as a reference compound to establish the relationship between plasma or brain drug concentrations and the degree of target engagement (i.e., Aβ reduction) in the CNS. This is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for setting dose predictions for novel compounds.

Comparative Analysis of GSI-Induced Notch Toxicity and Substrate Selectivity

As a compound that was discontinued after Phase 1, GSI-136 provides a unique tool for comparative pharmacology studies. Researchers can directly compare the extent to which GSI-136 inhibits Notch signaling versus other GSIs with known clinical outcomes (e.g., Semagacestat, Begacestat). By profiling its selectivity across a panel of gamma-secretase substrates in relevant cell types, scientists can gain critical insights into the molecular determinants of Notch-related toxicity and the therapeutic window for this drug class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSI-136

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.